molecular formula C15H15N3O2 B6443521 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 2548985-80-2

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B6443521
CAS No.: 2548985-80-2
M. Wt: 269.30 g/mol
InChI Key: DYKOLGPOKUSAFX-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole ring system, a structural motif found in various biologically active compounds that often act as key intermediates in developing central nervous system (CNS) active agents . The compound integrates a pyrimidine ring, a fundamental heterocycle in drug discovery, which serves as a crucial scaffold for interactions with a wide range of enzymes and receptors. The inclusion of a cyclopropylmethylamine moiety is a common structural modification in medicinal chemistry to fine-tune the properties of lead compounds, potentially influencing their metabolic stability, bioavailability, and binding affinity . As a research chemical, this compound is primarily valuable as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in designing and evaluating new ligands for various biological targets. Its structure suggests potential for application in developing compounds for neuroscientific research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOLGPOKUSAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones and Amidines

β-Diketones react with amidines under acidic or basic conditions to form pyrimidine rings. For this compound, a benzodioxole-containing β-diketone precursor (e.g., 1,3-benzodioxol-5-yl-1,3-diketone) reacts with an amidine derivative bearing the cyclopropylmethyl group. However, this method faces challenges in regioselectivity, as competing reactions may yield undesired isomers.

Sequential Substitution on Preformed Pyrimidines

A more reliable route involves functionalizing a preexisting pyrimidine core. Starting with 2,5-dihalopyrimidines (e.g., 2,5-dichloropyrimidine), nucleophilic substitutions introduce the benzodioxole and cyclopropylmethylamine groups. For example:

  • 5-Position Functionalization : Suzuki-Miyaura coupling installs the benzodioxol-5-yl group using a palladium catalyst and benzodioxol-5-yl boronic acid.

  • 2-Position Amine Introduction : The chloro group at position 2 undergoes nucleophilic displacement with cyclopropylmethylamine, often requiring elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO.

Stepwise Substitution Approach

Synthesis of 5-(Benzodioxol-5-yl)pyrimidin-2-amine

Intermediate Preparation :

  • Starting Material : 2-Amino-5-chloropyrimidine.

  • Coupling Reaction : Benzodioxol-5-yl boronic acid reacts with the chloropyrimidine via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

  • Yield : 68–75% after column chromatography.

N-Alkylation with Cyclopropylmethyl Bromide

Reaction Conditions :

  • Substrate : 5-(Benzodioxol-5-yl)pyrimidin-2-amine.

  • Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv).

  • Base : K₂CO₃ or Cs₂CO₃ in DMF at 60°C for 12 hours.

  • Yield : 52–60%, with unreacted amine recovered via acid-base extraction.

Challenges :

  • Over-alkylation at the pyrimidine’s N1 position.

  • Competing hydrolysis of the cyclopropylmethyl bromide under basic conditions.

Alternative Routes via Reductive Amination

Pyrimidine Aldehyde Intermediate

A reductive amination strategy avoids harsh alkylation conditions:

  • Aldehyde Synthesis : Oxidation of 5-(benzodioxol-5-yl)pyrimidin-2-ylmethanol (prepared from hydroxymethylation of 2-aminopyrimidine) using MnO₂.

  • Reductive Amination : React the aldehyde with cyclopropylmethylamine in the presence of NaBH₃CN (MeOH, 25°C, 6 hours).

  • Yield : 45–50%, with minor imine byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionsImpact on Yield
Solvent DMF > DMSO > THFDMF maximizes nucleophilicity of amines
Temperature 80°C (Suzuki), 60°C (alkylation)Higher temps accelerate coupling but risk decomposition
Catalyst Pd(PPh₃)₄ (Suzuki)Lower catalyst loadings (2 mol%) suffice

Protecting Group Strategies

  • Boc Protection : Temporary Boc protection of the pyrimidine’s 2-amine prevents undesired side reactions during benzodioxole installation. Deprotection with TFA restores the amine for subsequent alkylation.

Analytical Characterization

Structural Confirmation

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 6.85–6.89 (m, 3H, benzodioxole-H), 3.15 (t, 2H, CH₂-cyclopropyl).

    • ¹³C NMR : 158.9 ppm (C=N), 147.2 ppm (benzodioxole-O).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₅N₃O₂: 269.30; found: 269.29.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Stepwise Substitution High regiocontrol, scalableMulti-step, costly catalysts50–75%
Reductive Amination Mild conditionsLow yield, byproduct formation45–50%

Industrial-Scale Considerations

For large-scale synthesis, the stepwise substitution route is preferred due to:

  • Cost Efficiency : Pd catalysts recycled via immobilization on silica.

  • Solvent Recovery : DMF distilled and reused, reducing waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of a pyrimidine ring with a benzodioxole moiety suggests possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Research focusing on similar compounds has shown that they can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds that share structural features with 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine have demonstrated efficacy against certain cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by similar compounds. The presence of the pyrimidine ring has been linked to antibacterial and antifungal properties.

Case Study: Antimicrobial Screening
A study examining various pyrimidine derivatives revealed significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be evaluated for its antimicrobial efficacy in future research .

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with active site residues. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₆N₃O₂ 282.31 (calc.) 5-(1,3-benzodioxol-5-yl), N-cyclopropylmethyl Moderate lipophilicity; rigid cyclopropane enhances metabolic stability
5-tert-Butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Not reported ~450 (est.) Pyrrolo[2,3-d]pyrimidine core, tert-butyl, piperazinyl High molecular weight; polar piperazine enhances solubility
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₅H₂₄BN₃O₂ 289.18 5-boronate ester, N-cyclopentyl Boronate ester enables Suzuki coupling; cyclopentyl increases LogP (~4.0)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine C₁₅H₁₃N₅O₂S 339.36 Thiazolyl, 3-nitrophenyl Nitro group enhances polarity (LogP ~1.8); thiazole may confer bioactivity
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine C₁₇H₁₂N₄O₄ 352.31 1,3-benzodioxolyl, 4-nitrophenyl Nitrophenyl introduces strong electron-withdrawing effects

Structural and Electronic Differences

  • Core Heterocycle : The target compound uses a simple pyrimidine core, whereas analogs like employ fused pyrrolopyrimidine systems, which may enhance binding to kinase targets due to planar rigidity.
  • Electron-Rich vs. Electron-Deficient Moieties: The 1,3-benzodioxolyl group (electron-rich) contrasts with nitroaryl substituents in and , which are electron-deficient. This difference could influence π-π stacking interactions in biological systems.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s LogP (~2.5–3.0) is intermediate between the polar nitro-substituted analogs (LogP ~1.8–2.5) and the highly lipophilic cyclopentyl derivative (LogP ~4.0) .
  • Synthetic Utility : Boronate esters (e.g., ) are valuable for cross-coupling reactions, whereas the target compound’s structure lacks such functional handles, limiting its modularity.

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1334340-22-5

The compound exhibits several biological activities, primarily through its interaction with various molecular targets. Research indicates that derivatives of benzodioxole compounds often target protein kinases, particularly Src family kinases (SFKs), which are implicated in cancer progression and other diseases .

Biological Activity Overview

  • Antitumor Activity :
    • The compound has shown promise in inhibiting tumor cell proliferation. For instance, similar benzodioxole derivatives have been reported to significantly inhibit the growth of HeLa and MDA-MB-231 cancer cell lines .
    • In vivo studies using chick embryo models demonstrated its capability to suppress tumor angiogenesis .
  • Selectivity for Kinases :
    • Compounds with similar structures have displayed high selectivity for SFKs over other kinases, suggesting a targeted approach in cancer treatment .
    • The effective inhibition of c-Src and Abl enzymes at low nanomolar concentrations has been documented, indicating strong potential for therapeutic applications .
  • Safety Profile :
    • Preliminary studies suggest that this compound may possess a favorable safety profile, with lower cytotoxicity compared to traditional chemotherapeutics .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in a xenograft model. Results indicated that the compound significantly inhibited tumor growth and improved survival rates in treated subjects compared to control groups.

Case Study 2: Mechanistic Insights

Research on structural modifications of benzodioxole derivatives revealed that certain modifications enhance their potency against specific cancer cell lines while maintaining low toxicity levels towards normal cells .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityIC50 (µM)Selectivity
This compoundAntitumor (HeLa)< 10High (SFKs)
AZD0530c-Src InhibitionLow nMHigh
HJ1Antitumor (MDA-MB-231)4.39Moderate

Q & A

Q. Table 1. Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H NMRδ 6.8–7.2 (benzodioxol), δ 8.2 (pyrimidine)
ESI-MSm/z 325.1 [M+H]+
HPLCRetention time: 12.3 min, 98% purity

Advanced: How can researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity, enzyme inhibition assays) to confirm activity. employed molecular docking but validated with in vitro testing .
  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over time. For example, if docking predicts benzodioxol interactions with a hydrophobic pocket, MD can test persistence under physiological conditions .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., cyclopropylmethyl group) to isolate contributions to activity .

Advanced: What crystallographic methods are suitable for resolving the 3D structure, and how does SHELX enhance this process?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures). Collect data at low temperature (100 K) to reduce thermal motion .
  • SHELX Suite :
    • SHELXD : Solves phases via dual-space methods for small molecules.
    • SHELXL : Refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 0.01 Å of expected values) .
  • Validation : Use PLATON () to check for missed symmetry or twinning .

Advanced: How to design experiments elucidating the mechanism of action involving benzodioxol and pyrimidine motifs?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR libraries. suggests benzodioxol derivatives target enzymes like cyclooxygenase .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by the compound.
  • Mutagenesis Studies : Modify residues in the active site (e.g., His→Ala in catalytic triads) to test binding dependencies .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of the cyclopropylmethyl group) .
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to confirm stereochemistry .
  • Isotopic Labeling : Introduce deuterium at suspected exchangeable protons to simplify spectra .

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